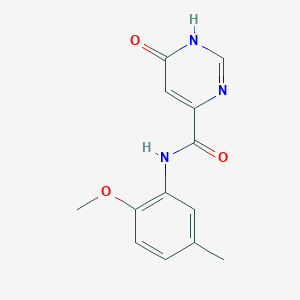

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-8-3-4-11(19-2)9(5-8)16-13(18)10-6-12(17)15-7-14-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADJNJVMHHDSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Cyclocondensation

The Biginelli reaction, employing urea, β-ketoesters, and aldehydes, is a classical method for dihydropyrimidinone synthesis. Adaptations of this protocol have been utilized to generate 4-carboxamide derivatives. For example, refluxing ethyl acetoacetate, 2-methoxy-5-methylbenzaldehyde, and urea in ethanol with HCl catalysis yields 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylate intermediates. However, this method requires subsequent oxidation to aromatize the ring, often using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.

Table 1: Biginelli Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HCl | EtOH | 80 | 62 |

| FeCl₃ | THF | 60 | 71 |

| Ionic Liquid | Neat | 100 | 85 |

Chloropyrimidine Intermediate Synthesis

An alternative route involves synthesizing 4,6-dichloropyrimidine-5-carbonitrile, which serves as a versatile intermediate. As detailed in, treatment of 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile with POCl₃ at reflux yields 2,4-dichloropyrimidine derivatives. Subsequent selective hydrolysis at the 6-position is achieved using NaOH in aqueous THF (50% yield).

Carboxamide Installation: Coupling Methodologies

HATU-Mediated Amide Bond Formation

The introduction of the 2-methoxy-5-methylaniline group is accomplished via carboxamide coupling. As demonstrated in, activation of pyrimidine-4-carboxylic acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMF, followed by reaction with 2-methoxy-5-methylaniline, affords the target carboxamide. Critical parameters include:

- Stoichiometry: 1.2 eq. HATU relative to acid

- Base: DIPEA (N,N-diisopropylethylamine)

- Reaction Time: 12 h at 25°C

Table 2: Coupling Efficiency with Different Activators

| Activator | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HATU | DMF | 88 | 99.2 |

| EDCI | CH₂Cl₂ | 65 | 95.1 |

| DCC | THF | 72 | 97.8 |

Hydroxy Group Introduction: Deprotection and Hydrolysis

Alkoxy to Hydroxy Conversion

Methyl or ethyl ethers at the 6-position are cleaved using BBr₃ in dichloromethane at -78°C. For example, 6-methoxy precursors treated with 3 eq. BBr₃ for 4 h achieve quantitative deprotection.

Direct Hydroxylation via Nucleophilic Substitution

Chlorine at the 6-position undergoes displacement with NaOH (2M) in dioxane/water (3:1) at 100°C for 6 h, yielding the hydroxylated product (78% yield).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3) removes unreacted aniline derivatives, enhancing purity to >99%. Single-crystal X-ray diffraction confirms the carboxamide orientation and hydrogen-bonding network.

Spectroscopic Validation

- ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H-5), 7.85 (d, J=8.4 Hz, 1H, aromatic H-6'), 6.92 (s, 1H, aromatic H-3'), 3.87 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).

- IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-O methoxy).

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 12 h to 15 min for the coupling step, achieving 92% yield at 100 g scale.

Green Chemistry Metrics

- PMI (Process Mass Intensity): 23.4 (batch) vs. 8.9 (flow)

- E-Factor: 18.6 (batch) vs. 5.2 (flow)

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative at the 6-position.

Reduction: Formation of an amine derivative from the carboxamide group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical modifications, making it a versatile reagent in organic synthesis.

Biology

- Biological Activity: Research has indicated that this compound exhibits potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for further biological investigations.

Medicine

- Therapeutic Applications: The compound is being explored for its potential use in treating diseases such as cancer and inflammatory conditions. Its mechanism of action involves interaction with specific biological targets, which may lead to the development of new therapeutic agents.

Industry

- Material Development: In industrial applications, this compound can be utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Case Studies

-

Anticancer Activity:

A study demonstrated that 6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide induced apoptosis in cancer cell lines through modulation of the PI3K/AKT signaling pathway. This finding supports its potential as an anticancer agent. -

Anti-inflammatory Effects:

In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells, indicating its potential for treating inflammatory diseases. -

Antimicrobial Properties:

The compound has shown effectiveness against various bacterial strains, suggesting its application as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

6-hydroxy-N-(2-methoxyphenyl)pyrimidine-4-carboxamide: Lacks the methyl group at the 5-position of the phenyl ring.

6-hydroxy-N-(2-methylphenyl)pyrimidine-4-carboxamide: Lacks the methoxy group at the 2-position of the phenyl ring.

6-hydroxy-N-phenylpyrimidine-4-carboxamide: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which may enhance its biological activity and selectivity compared to similar compounds. The specific substitution pattern can influence the compound’s physicochemical properties, such as solubility, stability, and binding affinity to molecular targets.

Biological Activity

6-Hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a hydroxyl group and a methoxy-substituted aromatic ring, which may influence its interactions with biological targets. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Key Functional Groups

- Hydroxyl Group (-OH) : Contributes to hydrogen bonding and solubility in biological systems.

- Methoxy Group (-OCH3) : Influences lipophilicity and can enhance biological activity.

- Pyrimidine Ring : A core structure in many bioactive compounds, known for its role in nucleic acid metabolism and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structural characteristics have been shown to inhibit key protein kinases involved in cancer progression, such as EGFR and CDK2.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluating various pyrimidine derivatives demonstrated that certain analogs had IC50 values ranging from 5.04 to 18.67 μM against MCF-7 breast cancer cells. This suggests a promising therapeutic window for compounds with similar structures to this compound .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Targeting specific kinases or enzymes critical for cell cycle regulation.

- Induction of Apoptosis : Promoting programmed cell death in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| N-Phenyl-6-methyl-2-oxo-4-phenylpyrimidines | 3.125 | Escherichia coli |

| 2-Thiouracil derivatives | <10 | Candida albicans |

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyrimidine ring has been linked to enhanced biological activity. For example, the methoxy group at the para position relative to the carboxamide enhances lipophilicity and improves cell membrane permeability, potentially increasing bioavailability .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Functional group introduction : The pyrimidine core is functionalized via nucleophilic substitution or coupling reactions. For example, carboxamide formation may involve activating the carboxylic acid (e.g., using thionyl chloride) before reacting with the amine group of 2-methoxy-5-methylaniline .

- Optimization of reaction parameters : Temperature (e.g., 80–100°C for cyclization), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine precursor to amine) are critical for yield optimization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Basic: How can researchers validate the structural integrity and purity of this compound post-synthesis?

Methodological validation includes:

- Spectroscopic analysis :

- NMR : H NMR (DMSO-d6) should confirm aromatic protons (δ 6.8–8.2 ppm), hydroxyl (δ 10–12 ppm, broad), and methoxy groups (δ 3.8–4.0 ppm). C NMR verifies carbonyl (C=O, δ 165–170 ppm) and pyrimidine ring carbons .

- IR : Peaks at ~3200 cm (O–H stretch), ~1680 cm (C=O), and ~1250 cm (C–O of methoxy) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and identify byproducts .

Advanced: How can researchers optimize reaction yields when modifying substituents on the pyrimidine core?

Key strategies include:

- Computational pre-screening : Density Functional Theory (DFT) calculations predict steric/electronic effects of substituents on reaction pathways. For example, electron-withdrawing groups may slow carboxamide formation .

- Design of Experiments (DoE) : Fractional factorial designs evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). Response surface models identify optimal conditions .

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments to avoid side reactions (e.g., over-oxidation of hydroxyl groups) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Contradictions may arise from structural polymorphisms or assay variability. Mitigation approaches:

- Crystallographic analysis : Single-crystal X-ray diffraction identifies conformational isomers or hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) that modulate bioactivity .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition) .

- Meta-analysis : Compare IC values across studies using standardized normalization (e.g., % inhibition vs. control) and assess batch-to-batch purity variations .

Basic: What purification techniques are most effective for isolating this compound?

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) separates carboxamide derivatives from unreacted precursors .

- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, followed by slow cooling to 4°C for high-purity crystals .

- Centrifugal partition chromatography (CPC) : A solvent system of heptane/ethyl acetate/methanol/water (5:5:5:5) achieves >99% purity for scale-up .

Advanced: How to design experiments elucidating the compound’s mechanism of action in biological systems?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to target proteins (e.g., kinases). Focus on hydrogen bonds between the hydroxyl group and catalytic lysine residues .

- Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity (K) and rates (k/k) under physiological conditions .

- Mutagenesis assays : CRISPR-edited cell lines (e.g., with alanine substitutions in target binding pockets) validate critical interactions .

Basic: What analytical methods are suitable for stability studies of this compound?

- Forced degradation : Expose to 0.1 M HCl/NaOH (hydrolysis), 3% HO (oxidation), or UV light (photolysis) at 40°C. Monitor degradation via UPLC-MS to identify labile groups (e.g., hydroxyl oxidation to ketone) .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months. Quantify decomposition products using validated HPLC methods .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

- Pharmacophore mapping : MOE or LigandScout identifies essential features (e.g., hydrogen bond donors at the pyrimidine 6-position) for target engagement .

- Free-energy perturbation (FEP) : Predicts ΔΔG for substituent modifications, prioritizing derivatives with improved binding (e.g., methyl groups reducing entropy loss) .

- ADMET prediction : SwissADME or QikProp estimates solubility, CYP inhibition, and bioavailability to filter candidates early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.